1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea
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Overview
Description
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is an organic compound that features both a urea functional group and sulfur-containing substituents. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the sulfur-containing substituents.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorinating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-2-ylethyl)urea
- 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-4-ylethyl)urea
Uniqueness
1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is unique due to the specific positioning of the thiophene ring and the methylsulfanyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(1-methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS2/c1-8(6-15-3)12-11(14)13-9(2)10-4-5-16-7-10/h4-5,7-9H,6H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWBAZYDSNVWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)NC(C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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